molecular formula C16H21N3O2S B2641764 N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422527-47-7

N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2641764
CAS No.: 422527-47-7
M. Wt: 319.42
InChI Key: PUALPFKAIKKFGQ-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of quinazoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

422527-47-7

Molecular Formula

C16H21N3O2S

Molecular Weight

319.42

IUPAC Name

N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C16H21N3O2S/c1-4-8-19-15(21)12-7-6-11(9-13(12)18-16(19)22)14(20)17-10(3)5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,20)(H,18,22)

InChI Key

PUALPFKAIKKFGQ-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)NC1=S

solubility

not available

Origin of Product

United States

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